molecular formula C21H17ClN4OS2 B2878421 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1226455-85-1

2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2878421
CAS No.: 1226455-85-1
M. Wt: 440.96
InChI Key: PYKLEESDQXNLQD-UHFFFAOYSA-N
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Description

“2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide” is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of an imidazole ring, a thiazole ring, and various functional groups, including a chlorophenyl group and a phenyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile.

    Thioether Formation: The imidazole derivative can then be reacted with a thiol to introduce the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with an acetamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions could target the imidazole ring or other functional groups.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, compounds with imidazole and thiazole rings are often investigated for their potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Industry

Industrially, such compounds might be used in the development of new materials or as additives in various chemical processes.

Mechanism of Action

The mechanism of action of “2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide” would depend on its specific biological target. Generally, compounds with imidazole and thiazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the chlorophenyl and phenyl groups might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide: can be compared with other imidazole-thiazole derivatives.

    Benzimidazole derivatives: Known for their broad spectrum of biological activities.

    Thiazole derivatives: Often investigated for their antimicrobial properties.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and rings, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4OS2/c1-14-12-28-20(24-14)25-19(27)13-29-21-23-11-18(15-5-3-2-4-6-15)26(21)17-9-7-16(22)8-10-17/h2-12H,13H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKLEESDQXNLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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